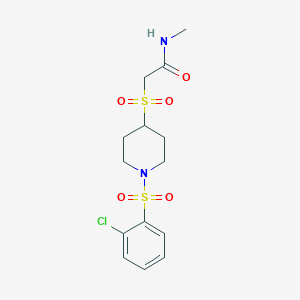

2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

説明

2-((1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a synthetic sulfonamide-piperidine hybrid compound characterized by dual sulfonyl groups attached to a piperidine scaffold. The molecule features a 2-chlorophenylsulfonyl moiety at the 1-position of the piperidine ring and an N-methylacetamide group at the 4-position via a sulfonyl linker. Its molecular formula is C₁₅H₁₈ClN₂O₅S₂, with a molecular weight of 437.95 g/mol.

Key structural attributes include:

- Chlorophenyl group: Introduces steric bulk and electron-withdrawing effects, influencing receptor binding.

Synthesis typically involves multi-step reactions, including sulfonylation of piperidine derivatives and subsequent coupling with N-methylacetamide precursors. Characterization methods include ¹H/¹³C NMR, mass spectrometry, and HPLC purity analysis .

特性

IUPAC Name |

2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5S2/c1-16-14(18)10-23(19,20)11-6-8-17(9-7-11)24(21,22)13-5-3-2-4-12(13)15/h2-5,11H,6-10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJTXKNRZOLVSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps One common synthetic route starts with the conversion of 2-chlorobenzene sulfonyl chloride to the corresponding sulfonamide This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl sulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

化学反応の分析

Types of Reactions

2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of the original compound.

科学的研究の応用

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including the compound . The presence of the sulfonamide group enhances the compound's ability to inhibit bacterial growth.

Key Findings:

- A study demonstrated that related sulfonamide compounds exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4 to 10 μg/mL .

- The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups on the phenyl ring significantly enhance antibacterial properties, suggesting that modifications to the chlorophenyl group could optimize activity .

Antiviral Applications

The antiviral potential of sulfonamide derivatives is also being explored. Research indicates that certain piperidine-based compounds can act as inhibitors against viral infections.

Case Studies:

- HIV Inhibition : Compounds structurally similar to 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide have shown effectiveness against HIV strains, with some derivatives demonstrating low nanomolar IC50 values .

- Measles Virus : Recent investigations into related pyrazole derivatives have identified them as potent inhibitors of the measles virus, indicating a broader antiviral potential for compounds containing similar motifs .

Synthesis and Modification

The synthesis of this compound typically involves multi-step procedures starting from commercially available piperidine derivatives.

General Synthetic Pathway:

- Formation of Sulfonamide Linkage : The initial step involves reacting piperidine with chlorophenylsulfonyl chloride under basic conditions to form the sulfonamide linkage.

- Acetamide Formation : The final product is obtained by acylating the amine with N-methylacetamide.

作用機序

The mechanism of action of 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of sulfonamide-piperidine derivatives. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Sulfonyl Group Configuration : The target compound’s dual sulfonyl groups distinguish it from W-18 and W-15, which feature single sulfonamide linkages. This may enhance metabolic stability and solubility compared to W-15 .

Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with W-18’s 4-nitrophenylethyl group.

Piperidine Scaffold : Unlike fentanyl’s 4-piperidinyl propanamide structure, the target compound’s 4-sulfonyl-N-methylacetamide moiety lacks the aromatic propanamide chain critical for μ-opioid receptor binding, suggesting divergent pharmacological profiles .

Research Findings and Data

Hypothetical Pharmacological Insights

- CNS Penetration : The N-methylacetamide group may enhance blood-brain barrier permeability relative to W-18, which lacks such modifications .

生物活性

2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by its complex structure, which includes a piperidine ring, sulfonyl groups, and a chlorophenyl moiety. Research into its biological activity has revealed promising applications in various fields, including pharmacology and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfonyl groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also facilitate binding to biological receptors, thereby modulating their function.

Antibacterial Activity

Research has demonstrated that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that similar compounds display moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

Enzyme inhibition studies indicate that derivatives of sulfonamides can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. For example, several synthesized compounds exhibited strong inhibitory activity against urease with IC50 values ranging from 0.63 to 2.14 µM .

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 1.5 - 3.0 |

| Urease | 0.63 - 2.14 |

Anticancer Properties

The anticancer potential of similar compounds has been explored in various studies, showing promise in inhibiting cancer cell proliferation through apoptosis induction .

Case Studies

- Antibacterial Screening : In a study evaluating the antibacterial properties of synthesized piperidine derivatives, the compound demonstrated significant effectiveness against multiple strains, highlighting its potential for developing new antibiotics .

- Enzyme Inhibition Analysis : A detailed analysis of enzyme inhibition revealed that the compound effectively inhibited urease activity, which is crucial for treating conditions like urinary tract infections .

- In Silico Studies : Molecular docking studies have provided insights into the binding interactions of this compound with target proteins, suggesting a strong affinity for certain receptors involved in inflammation and infection processes .

Q & A

Basic Question: What are the validated synthetic routes for 2-((1-((2-chlorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Sulfonylation of the piperidine ring using 2-chlorophenylsulfonyl chloride under anhydrous conditions (dichloromethane, 0–5°C) to introduce the first sulfonyl group .

- Step 2: Introduction of the second sulfonyl group via nucleophilic substitution, requiring a base like triethylamine to deprotonate intermediates .

- Step 3: Acetamide coupling using N-methylacetamide in the presence of coupling agents (e.g., DCC or EDC) at room temperature .

Optimization Strategies:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sulfonylation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation .

- Purity Monitoring: Thin-layer chromatography (TLC) or HPLC is used to track intermediates, ensuring >95% purity before proceeding .

Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm) and confirms sulfonyl/acetamide linkages .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular formula (e.g., C₁₅H₁₈ClN₃O₃S, observed [M+H]⁺ = 380.08) .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding steric effects in receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。